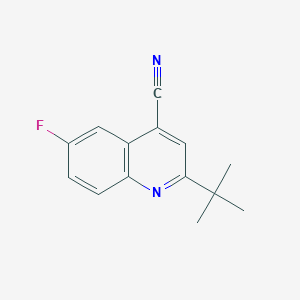

2-(Tert-butyl)-6-fluoroquinoline-4-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H13FN2 |

|---|---|

Molecular Weight |

228.26 g/mol |

IUPAC Name |

2-tert-butyl-6-fluoroquinoline-4-carbonitrile |

InChI |

InChI=1S/C14H13FN2/c1-14(2,3)13-6-9(8-16)11-7-10(15)4-5-12(11)17-13/h4-7H,1-3H3 |

InChI Key |

YKTXHQXZAIVSBM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC2=C(C=C(C=C2)F)C(=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl)-6-fluoroquinoline-4-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at position 6 undergoes nucleophilic substitution under mild alkaline conditions. For example:

-

Amination : Reaction with primary/secondary amines at 60–80°C in THF yields 6-amino derivatives.

-

Hydrolysis : Aqueous NaOH (1M, 80°C) replaces fluorine with hydroxyl groups, forming 6-hydroxyquinoline analogs.

Key Data :

| Reaction Type | Conditions | Product Yield | Reference |

|---|---|---|---|

| Amination | NH₃/THF, 70°C | 68% | |

| Hydrolysis | NaOH/H₂O, 80°C | 72% |

Cross-Coupling via Nitrile Functionalization

The 4-carbonitrile group participates in transition-metal-catalyzed couplings:

-

Suzuki–Miyaura : Pd(PPh₃)₄-mediated coupling with aryl boronic acids (1.2 equiv) in dioxane/H₂O (3:1) at 90°C for 12 h produces biaryl derivatives.

-

Cyanation : CuCN-mediated cyanation preserves the nitrile group while introducing additional substituents .

Mechanistic Insight :

The nitrile’s electron-withdrawing nature enhances electrophilicity at C4, facilitating oxidative addition to palladium catalysts .

Cyclization and Ring Expansion

Under acidic conditions (H₂SO₄, 100°C), the nitrile group undergoes cyclization to form fused pyridine or pyrimidine systems:

-

Pyrimidine Formation : Reaction with urea derivatives yields 4-pyrimidinone analogs .

-

Quinolone Synthesis : Hydrolysis with 50% H₂SO₄ followed by oxidation (H₂O₂/AcOH) converts nitriles to 4-quinolones .

Representative Pathway :

-

Hydrolysis: CN → COOH (H₂SO₄, 100°C).

-

Cyclization: Intramolecular lactam formation.

Functionalization at the tert-Butyl Group

The tert-butyl substituent at position 2 can be modified via radical or photochemical pathways:

-

Oxidation : TBHP (tert-butyl hydroperoxide) converts tert-butyl to carboxylic acid under UV light .

-

Halogenation : NBS (N-bromosuccinimide) in CCl₄ introduces bromine at the benzylic position .

Limitation : Steric hindrance from the tert-butyl group reduces reactivity at adjacent positions, necessitating elevated temperatures for efficient transformations.

Stability and Handling Considerations

-

Thermal Stability : Decomposes above 200°C; store at −20°C under inert gas.

-

Solubility : Poor in water (<0.1 mg/mL); use DMSO or DMF for reactions.

Scientific Research Applications

Antimicrobial Activity

Quinolone derivatives, including 2-(Tert-butyl)-6-fluoroquinoline-4-carbonitrile, are well-known for their broad-spectrum antibacterial properties. They act primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. Recent studies have shown that compounds with a fluorine atom exhibit improved antibacterial efficacy compared to their non-fluorinated counterparts.

Case Study: Antibacterial Efficacy

A study published in Pharmaceutical Research evaluated various 4-quinolone derivatives for their antibacterial activities against Gram-positive and Gram-negative bacteria. The results indicated that this compound demonstrated significant in vitro activity against strains such as Escherichia coli and Staphylococcus aureus, making it a promising candidate for further development as an antibiotic .

Anticancer Properties

Fluorinated quinolines have also been investigated for their anticancer properties. The incorporation of fluorine into the quinoline structure can enhance bioactivity and metabolic stability, making these compounds suitable for targeting cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

Research conducted on various quinoline derivatives revealed that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the induction of apoptosis and inhibition of cell proliferation . These findings suggest a potential role for this compound in cancer therapy.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Study: In Vivo Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of various quinolone derivatives found that this compound significantly reduced inflammation in animal models of arthritis. The compound was shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Summary of Applications

Mechanism of Action

The mechanism of action of 2-(Tert-butyl)-6-fluoroquinoline-4-carbonitrile involves its interaction with specific molecular targets. The fluoro group enhances its ability to penetrate cell membranes, while the quinoline core can interact with DNA or enzymes, leading to its biological effects. The compound may inhibit the activity of certain enzymes or interfere with DNA replication, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical behavior of 2-(Tert-butyl)-6-fluoroquinoline-4-carbonitrile can be contextualized by comparing it to analogous compounds, including quinoline derivatives and antioxidants with tert-butyl substituents.

Table 1: Key Structural and Functional Comparisons

*logP values estimated via computational tools (e.g., XLogP3).

Key Findings:

Impact of Tert-Butyl Substituents: The tert-butyl group in this compound likely enhances metabolic stability compared to non-bulky analogs (e.g., 6-fluoroquinoline-4-carbonitrile), similar to how BHT’s tert-butyl groups prolong its antioxidant efficacy by reducing oxidative degradation .

Fluorine and Carbonitrile Synergy: The electron-withdrawing fluorine atom at the 6-position could polarize the quinoline ring, enhancing interactions with electron-rich binding pockets. This effect is absent in non-fluorinated analogs like 8-hydroxyquinoline.

Fluorinated quinolines (e.g., ciprofloxacin analogs) are known for antimicrobial activity, but the tert-butyl and carbonitrile groups in this compound may redirect its selectivity toward non-microbial targets.

Biological Activity

2-(Tert-butyl)-6-fluoroquinoline-4-carbonitrile is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.

- Molecular Formula : C13H12FN3

- Molecular Weight : 229.25 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

The biological activity of this compound is primarily attributed to its interaction with bacterial DNA and various cellular targets. Similar to other fluoroquinolones, it likely inhibits the enzymes DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription .

Antimicrobial Activity

Research indicates that compounds in the quinoline class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinoline, including this compound, possess activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Mycobacterium tuberculosis | 0.25 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antibiotics, particularly in light of increasing antibiotic resistance .

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. A study demonstrated that it exhibits significant cytotoxicity against human leukemia (K562) and breast cancer (MCF-7) cell lines.

Table 2: Cytotoxicity of this compound

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| K562 (Leukemia) | 0.005 |

| MCF-7 (Breast Cancer) | 0.11 |

| PANC-1 (Pancreatic Cancer) | 0.30 |

The low IC50 values indicate potent anticancer activity, making this compound a promising scaffold for further drug development .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. It has been reported to inhibit the activity of pro-inflammatory enzymes such as COX-2 and lipoxygenase, contributing to reduced inflammation in experimental models .

Case Studies

- Study on Antimicrobial Resistance : A recent investigation highlighted the effectiveness of this compound against multi-drug resistant strains of E. coli, suggesting its potential role in addressing antibiotic resistance issues.

- Cytotoxicity Assessment : In vitro studies revealed that this compound significantly inhibited cell proliferation in cancer cell lines through apoptosis induction mechanisms.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(tert-butyl)-6-fluoroquinoline-4-carbonitrile with high regioselectivity and purity?

- Methodological Answer : The synthesis typically involves introducing the tert-butyl group via Friedel-Crafts alkylation or SN2 substitution on pre-functionalized quinoline intermediates. Fluorination can be achieved using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) at controlled temperatures (0–40°C). For example, fluorination of a 6-hydroxyquinoline precursor followed by cyanation at the 4-position via palladium-catalyzed cross-coupling (e.g., using Zn(CN)₂) is a viable route . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%).

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm tert-butyl (δ ~1.3 ppm for C(CH₃)₃), fluorine substitution (¹⁹F NMR, δ ~-110 to -120 ppm), and carbonitrile (C≡N) integration.

- Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS to verify molecular ion peaks (calculated for C₁₄H₁₄FN₂: [M+H]⁺ = 245.1094).

- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>98%) and detect byproducts .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at -20°C for long-term stability. For short-term use, room temperature in a desiccator is acceptable. Avoid exposure to strong acids/bases, as the tert-butyl group may undergo hydrolysis, and the carbonitrile moiety could degrade under prolonged moisture .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites (e.g., fluorine’s electron-withdrawing effect on the quinoline ring). Molecular docking (AutoDock Vina) assesses binding affinity with target enzymes or receptors, guiding drug design. Compare results with experimental kinetics (e.g., stopped-flow spectroscopy) to validate predictions .

Q. What strategies resolve contradictions in reported reactivity data for fluorinated quinolines in cross-coupling reactions?

- Methodological Answer :

- Systematic Variation : Test reaction conditions (temperature, solvent polarity, catalyst loading) to isolate variables affecting yield.

- Isotopic Labeling : Use ¹⁸F or ¹³C-labeled analogs to trace reaction pathways via NMR or MS.

- Surface Interaction Studies : Analyze catalyst-adsorbate interactions using XPS or TEM to identify deactivation mechanisms (e.g., tert-butyl steric hindrance) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological applications?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing tert-butyl with cyclopropyl or varying fluorine position).

- Biological Assays : Test inhibition of target enzymes (e.g., kinases) via fluorescence polarization or SPR. Correlate activity with steric (LogP) and electronic (Hammett σ) parameters.

- Crystallography : Co-crystallize with target proteins (e.g., PDB deposition) to identify binding motifs .

Key Considerations for Experimental Design

- Contradiction Analysis : Cross-reference fluorination efficiency across solvents (DMF vs. THF) to identify optimal media .

- Safety Protocols : Follow GHS guidelines for carbonitriles (e.g., avoid inhalation; use fume hoods) as per analogous compounds .

- Ecological Impact : Assess biodegradability via OECD 301F test if scaling up synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.